7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
7,7-Difluoro-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a unique structure with two fluorine atoms at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione can be achieved through several synthetic routes. One common method involves the Dimroth rearrangement, which is a type of isomerization reaction that involves the relocation of heteroatoms within the ring system . This rearrangement can be catalyzed by acids or bases and is often accelerated by heat or light .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, controlled temperatures, and reaction times to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
7,7-Difluoro-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(morpholin-4-ylmethyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3’,2’:5,6]pyrido[4,3-d]pyrimidin-2-one
- Boron, difluoro [4,5,6,7-tetrahydro-2- [1- (4,5,6,7-tetrahydro-2H-indol-2-ylidene-κN)ethyl]-1H-indolato-κN]-, (T-4)-
Uniqueness
7,7-Difluoro-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione is unique due to its specific fluorine substitution pattern and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C7H6F2N2O2 |
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Molecular Weight |
188.13 g/mol |
IUPAC Name |
7,7-difluoro-5,6-dihydro-1H-cyclopenta[d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)2-1-3-4(7)10-6(13)11-5(3)12/h1-2H2,(H2,10,11,12,13) |
InChI Key |
MPWCNGYIGDNFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C(=O)NC(=O)N2)(F)F |
Origin of Product |
United States |
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